![molecular formula C11H16N2O B3337631 Urea, N-(1-methylethyl)-N'-(phenylmethyl)- CAS No. 71819-34-6](/img/structure/B3337631.png)
Urea, N-(1-methylethyl)-N'-(phenylmethyl)-
Overview
Description
Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' is a chemical compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 222.32 g/mol. This compound is also known as phenylmethylisopropylcarbamide and is commonly used as a reagent in organic synthesis reactions.
Mechanism of Action
The mechanism of action of Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carbamate group. It can also act as a catalyst in various reactions due to its basic nature.
Biochemical and Physiological Effects:
Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial activity. It has also been reported to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has certain limitations such as its low solubility in organic solvents and its limited reactivity towards certain functional groups.
Future Directions
There are several future directions for the use of Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' in scientific research. It can be used as a catalyst in various reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. It can also be used as a reagent in the preparation of various compounds such as amides, esters, and carbamates. Further studies can also be conducted to explore its potential as an antifungal and antibacterial agent as well as its ability to inhibit the growth of cancer cells in vitro.
Scientific Research Applications
Urea, N-(1-methylethyl)-N'-(phenylmethyl)-' has been used in various scientific research applications. It has been used as a reagent in organic synthesis reactions for the preparation of various compounds such as amides, esters, and carbamates. It has also been used as a catalyst in various reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide.
properties
IUPAC Name |
1-benzyl-3-propan-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYFEMVPNDDDJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397491 | |
Record name | Urea, N-(1-methylethyl)-N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(1-methylethyl)-N'-(phenylmethyl)- | |
CAS RN |
71819-34-6 | |
Record name | Urea, N-(1-methylethyl)-N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZYL-3-ISOPROPYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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